1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
CAS No.: 2126159-51-9
Cat. No.: VC4521542
Molecular Formula: C8H7Cl3F3N
Molecular Weight: 280.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2126159-51-9 |
---|---|
Molecular Formula | C8H7Cl3F3N |
Molecular Weight | 280.5 |
IUPAC Name | 1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H6Cl2F3N.ClH/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13;/h1-3,7H,14H2;1H |
Standard InChI Key | QRCTWSBIHIHEFG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a central ethylamine chain substituted with three fluorine atoms at the C2 position and a 2,4-dichlorophenyl group at the C1 position. The hydrochloride salt enhances solubility and stability. Key structural features include:
-
Aromatic system: 2,4-Dichlorophenyl group contributes to lipophilicity and π-π stacking potential.
-
Trifluoroethyl motif: The group induces electron-withdrawing effects, altering p and metabolic stability .
-
Chiral center: The amine-bearing carbon creates stereochemical complexity, though specific enantiomeric data are unreported for this variant .
Spectroscopic and Computational Data
-
X-ray crystallography: No direct data exist, but related trifluoroethylamines adopt twisted conformations to minimize steric clashes between aryl and groups .
-
NMR shifts: Predicted NMR signals include aromatic protons at δ 7.2–7.6 ppm and amine protons at δ 2.8–3.5 ppm, based on analogs .
Synthesis and Production
Friedel-Crafts Acylation
Aryl trifluoroethanones are synthesized via Friedel-Crafts acylation of dichlorobenzene with trifluoroacetyl chloride, catalyzed by . Subsequent reductive amination yields the amine, which is protonated to form the hydrochloride salt:
Yield: ~60–75% (estimated from analogous syntheses) .
Catalytic Hydrogenation
Trifluoroacetophenone intermediates undergo hydrogenation over palladium catalysts to produce racemic amines, followed by chiral resolution if required .
Industrial Scalability
Challenges include controlling polychlorinated byproducts and optimizing enantioselectivity. Continuous-flow systems with immobilized catalysts improve efficiency .
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Solubility | >10 mg/mL in DMSO, <1 mg/mL in HO | |
logP | 3.2 (estimated) | |
p | 8.9 (amine) | |
Melting Point | Not reported | — |
Stability | Stable under inert gas, hygroscopic |
Pharmacological Profile
BACE1 Inhibition
Structural analogs exhibit potent BACE1 inhibition (IC < 100 nM), critical for Alzheimer’s disease therapeutics. The trifluoroethylamine moiety engages Gly230 via hydrogen bonding, while the dichlorophenyl group occupies the S1 pocket .
Anticancer Activity
Related chlorophenyl-trifluoroethylamines show moderate cytotoxicity:
Cell Line | IC (μM) | Mechanism |
---|---|---|
HeLa | 10 | Apoptosis induction |
MCF-7 | 12 | Estrogen receptor modulation |
Applications in Organic Synthesis
Asymmetric Organocatalysis
The amine serves as a chiral auxiliary in [3+2] cycloadditions, enabling regiodiverse spirooxindole synthesis with 85–96% yield and 65–99% ee .
Agrochemistry
Patent ES2755333T3 highlights dichlorophenyl-trifluoroethyl derivatives as intermediates in isoxazoline pesticides, though this specific compound’s role remains underexplored .
Recent Research Advances
CYP450 Interactions
Aminomethyl analogs demonstrate CYP2D6 inhibition (IC = 157 nM), necessitating structural modifications to mitigate drug-drug interaction risks .
Solid-State Studies
Co-crystallization with BACE1 (PDB: 5T1U) reveals binding modes where the group occupies the S3 subpocket, guiding fragment-based drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume